1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride
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Overview
Description
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a fused ring structure that includes both pyridine and oxazine rings. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the oxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are often employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced oxazine derivatives .
Scientific Research Applications
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride
- 1-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid hydrochloride
Comparison: 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is unique due to its specific ring structure and the presence of both pyridine and oxazine rings. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of different substituents on the oxazine ring can significantly alter the compound’s reactivity and biological activity .
Properties
CAS No. |
2768332-28-9 |
---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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